molecular formula C7H11N3 B582034 4-Amino-2-ethylaminopyridine CAS No. 891855-87-1

4-Amino-2-ethylaminopyridine

Cat. No. B582034
M. Wt: 137.186
InChI Key: NNXBBUGFOJVAKK-UHFFFAOYSA-N
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Description

4-Amino-2-ethylaminopyridine, also known as N2-ethyl-2,4-pyridinediamine, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Amino-2-ethylaminopyridine is 1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) . The canonical SMILES structure is CCNC1=NC=CC(=C1)N .


Physical And Chemical Properties Analysis

4-Amino-2-ethylaminopyridine has a molecular weight of 137.18 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .

Scientific Research Applications

Restoration of Conduction in Demyelinated Axons

4-Aminopyridine has been shown to restore conduction in focally demyelinated axons, a mechanism that underlies its application in treating neurological deficits associated with MS and SCI. A sustained-release formulation of this compound, fampridine-SR, has undergone clinical trials demonstrating its ability to ameliorate central conduction deficits due to demyelination, showing diverse neurological gains across both motor and sensory domains (Hayes, 2006).

Treatment of Neurodegenerative Diseases

The pharmacological data and therapeutic indications for the use of 4-aminopyridine have expanded to include the treatment of walking disabilities in MS patients. This compound has been approved in the USA for this purpose, following extensive study of its efficacy in overcoming disturbances in nerve impulse conduction associated with central nervous system demyelination (Kostadinova & Danchev, 2019).

Pharmacokinetics and Mechanisms of Action

The pharmacokinetics and mechanisms of action of 4-AP, including its effects on potassium channel blockade, have been detailed, providing a foundational understanding of how such compounds may contribute to neurological improvements in demyelinating conditions (Hayes, 2006; Kostadinova & Danchev, 2019).

properties

IUPAC Name

2-N-ethylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXBBUGFOJVAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718195
Record name N~2~-Ethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethylaminopyridine

CAS RN

891855-87-1
Record name N~2~-Ethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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